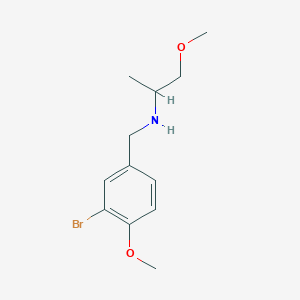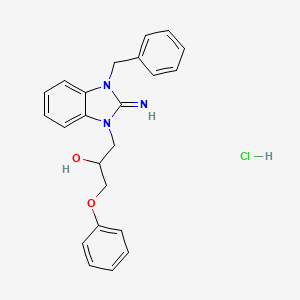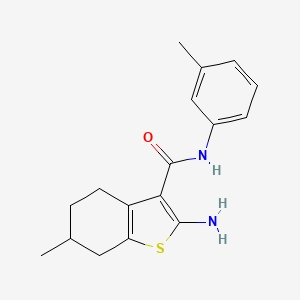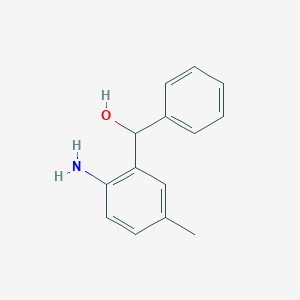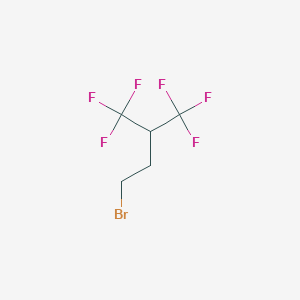
4-Bromo-1,1,1-trifluoro-2-(trifluoromethyl)butane
Übersicht
Beschreibung
4-Bromo-1,1,1-trifluoro-2-(trifluoromethyl)butane, also known as 1,1,1-trifluoro-2-(trifluoromethyl)butane-4-bromide, is a halogenated hydrocarbon compound used in various scientific research applications. It is a colorless liquid with a boiling point of 101.2°C and a melting point of -87.6°C. It is a highly volatile compound with a low vapor pressure and is soluble in most organic solvents. It is a useful reagent for organic synthesis and can be used in a variety of laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Versatile Building Blocks in Synthesis
- Compounds like 3-bromo-1,1,1-trifluoroacetone have been utilized as versatile fluorinated building blocks for synthesizing different trifluoromethylated heterocycles and aliphatic compounds, including 1,1,1-trifluoro-1,2-epoxypropane (Lui, Marhold, & Rock, 1998).
Reactivity and Chemical Synthesis
- Research shows that 1-bromo-4,4,4-trifluoro-3-(trifluoromethyl)but-2-ene is synthesized from hexafluoroacetone, exhibiting interesting electrophilic reactivity towards various nucleophilic reagents (Martin, Molines, & Wakselman, 1995).
- The synthesis of β-trifluoromethylated homoallylic alcohols in water, using indium-mediated allylation of aldehydes with 1,1,1-trifluoro-4-bromo-2-butene, highlights its utility in producing important trifluoromethylated building blocks (Loh & Li, 1997).
Applications in Fluorine Chemistry
- Studies indicate the use of such compounds in the field of fluorine chemistry, like the synthesis of low melting N-4-functionalized-1-alkyl or polyfluoroalkyl-1,2,4-triazolium salts, showcasing the diversity in applications (Mirzaei, Xue, & Shreeve, 2004).
Development of Novel Organic Compounds
- Research has focused on developing novel organic compounds, such as the creation of substituted 1,1-difluoroallenes, utilizing difluorovinylidenation of carbonyl compounds, a process in which compounds like 1-bromo-2,2-difluorovinyllithium play a critical role (Oh, Fuchibe, Yokota, & Ichikawa, 2012).
Innovative Chemical Reactions
- The compounds have been used to explore innovative chemical reactions, such as the inter- and intra-molecular hydrogen bonding in trifluoromethylated alcohols, contributing significantly to the understanding of complex chemical structures and reactions (Singh, Twamley, & Shreeve, 2001).
Material Science and Polymer Chemistry
- In material science and polymer chemistry, these compounds are involved in the synthesis and copolymerization of fluorinated monomers, providing insights into the creation of new materials with specific properties (Guiot, Néouze, Sauguet, Améduri, & Boutevin, 2005).
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
4-Bromo-1,1,1-trifluoro-2-(trifluoromethyl)butane plays a significant role in biochemical reactions, particularly in the context of fluorinated building blocks. This compound interacts with various enzymes and proteins, facilitating the incorporation of fluorine atoms into organic molecules. The interactions between this compound and biomolecules are primarily based on its ability to act as a substrate or inhibitor in enzymatic reactions, thereby influencing the activity of enzymes involved in metabolic pathways .
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it may alter the activity of key signaling molecules, leading to changes in cellular responses. Additionally, this compound can affect the expression of specific genes, thereby modulating the production of proteins involved in various cellular functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. This compound can act as an enzyme inhibitor or activator, depending on the specific enzyme and the context of the reaction. The binding of this compound to enzymes can lead to changes in their conformation and activity, ultimately affecting the overall biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its degradation products may have different biochemical activities .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects on metabolic pathways, while higher doses could lead to toxic or adverse effects. It is crucial to determine the threshold levels for safe and effective use of this compound in various experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization. This compound can affect metabolic flux and alter the levels of specific metabolites, thereby influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions determine its localization and accumulation in specific cellular compartments, which can impact its biochemical activity and function .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its effects on cellular processes. Understanding the subcellular distribution of this compound is essential for elucidating its role in biochemical reactions .
Eigenschaften
IUPAC Name |
4-bromo-1,1,1-trifluoro-2-(trifluoromethyl)butane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrF6/c6-2-1-3(4(7,8)9)5(10,11)12/h3H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYQXPSJUSBJZJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)C(C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrF6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380746 | |
| Record name | 4-bromo-1,1,1-trifluoro-2-(trifluoromethyl)butane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
203303-02-0 | |
| Record name | 4-bromo-1,1,1-trifluoro-2-(trifluoromethyl)butane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-1,1,1-trifluoro-2-(trifluoromethyl)butane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(Benzo[b]thiophen-3-yl)-2-bromoethanone](/img/structure/B1272749.png)
![Benzo[b]thiophen-3-ylmethanamine hydrochloride](/img/structure/B1272750.png)





![1-[4-(Bromomethyl)Phenyl]-1H-Pyrazole](/img/structure/B1272758.png)
![2-Bromo-1-[4-methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1272760.png)
